molecular formula C12H12N4O B14386504 7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile CAS No. 89500-80-1

7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile

Cat. No.: B14386504
CAS No.: 89500-80-1
M. Wt: 228.25 g/mol
InChI Key: IEWHIZPKJCFBIR-UHFFFAOYSA-N
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Description

7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile typically involves the functionalization of the 1,6-naphthyridine core. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Another approach involves the cyclization of propargylamino-pyridines in the presence of specific reagents like PIDA, TMSCF3, and CsF .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with SeO2 can lead to the formation of dicarboxaldehyde derivatives .

Scientific Research Applications

7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its amino and methoxy groups, along with the naphthyridine core, make it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

CAS No.

89500-80-1

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

7-amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile

InChI

InChI=1S/C12H12N4O/c1-6-4-7(2)15-10-8(5-13)11(14)16-12(17-3)9(6)10/h4H,1-3H3,(H2,14,16)

InChI Key

IEWHIZPKJCFBIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C(=NC(=C12)OC)N)C#N)C

Origin of Product

United States

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